REACTION_CXSMILES
|
[F:1][CH:2]([F:5])[CH2:3]I.[Cl:6][C:7]1[N:12]=[CH:11][C:10]([CH2:13][NH2:14])=[CH:9][CH:8]=1.C(N(CC)CC)C>CN1CCCC1=O>[Cl:6][C:7]1[N:12]=[CH:11][C:10]([CH2:13][NH:14][CH2:3][CH:2]([F:5])[F:1])=[CH:9][CH:8]=1
|
Name
|
2,2-difluoro-1-iodoethane
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
FC(CI)F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CN
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
31 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled again to 80° C
|
Type
|
DISTILLATION
|
Details
|
The N-methylpyrrolidone is distilled off at 80° C. under reduced pressure
|
Type
|
ADDITION
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Details
|
the reaction mixture is poured onto 50 ml of water
|
Type
|
EXTRACTION
|
Details
|
the mixture is then extracted twice with 30 ml of toluene
|
Type
|
DISTILLATION
|
Details
|
The product is subsequently finely distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)CNCC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: PERCENTYIELD | 79.5% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |